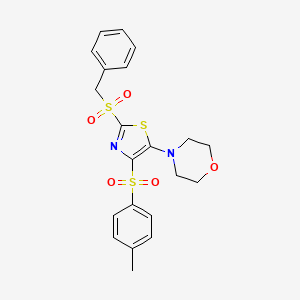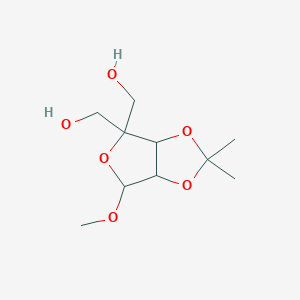
1-(Quinolin-4-yl)ethanol
Descripción general
Descripción
Synthesis Analysis
Several synthetic methods have been employed to prepare 1-(Quinolin-4-yl)ethanol. Notable approaches include the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad-Limpach classical synthesis protocols. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols have been explored for constructing and functionalizing this scaffold .
Molecular Structure Analysis
The compound’s molecular formula is C₁₀H₉NO , and it features a quinoline ring fused with an ethyl alcohol group. The double-ring system contributes to its aromatic character and potential biological activity .
Aplicaciones Científicas De Investigación
Anticancer Activity : Quinazolin derivatives, which include compounds similar to 1-(Quinolin-4-yl)ethanol, have been found to possess anticancer properties. Toxicity prediction studies using applications like Toxtree, pkCSM, and PreADMET have identified compounds with high activity and low toxicity in this class (Yeni, Supandi, & Merdekawati, 2018).
Synthesis of Kinase Inhibitors : The synthesis of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones, related to 1-(Quinolin-4-yl)ethanol, has been described for use in KDR kinase inhibitors. These inhibitors are important in the treatment of various diseases, including cancer (Kuethe et al., 2005).
Fluorescent Sensors : A study on a fluorescent sensor based on a quinoline platform, closely related to 1-(Quinolin-4-yl)ethanol, demonstrates its use in selectively sensing and distinguishing metal ions like cadmium and zinc. This has applications in environmental monitoring and biochemical assays (Zhou et al., 2012).
Chemosensor for Zinc Ions : Another chemosensor, incorporating a quinoline moiety similar to 1-(Quinolin-4-yl)ethanol, has been developed for detecting zinc ions in living cells and aqueous solutions. This is particularly useful in biological research and environmental science (Park et al., 2015).
Green Synthesis Methods : Research has been conducted on the environmentally friendly synthesis of quinolin-2-yl substituted ureas, a category that includes compounds like 1-(Quinolin-4-yl)ethanol. These methods emphasize sustainability and efficiency in chemical synthesis (Xie et al., 2019).
Chemosensor for Mercury Ions : The development of a ratiometric fluorescent chemosensor for mercury ions based on a quinolin-8-ol derivative indicates the potential application of 1-(Quinolin-4-yl)ethanol in detecting hazardous materials (Han et al., 2009).
Propiedades
IUPAC Name |
1-quinolin-4-ylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8(13)9-6-7-12-11-5-3-2-4-10(9)11/h2-8,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIDLSUPGTYHPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=CC=CC=C12)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Quinolin-4-yl)ethanol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


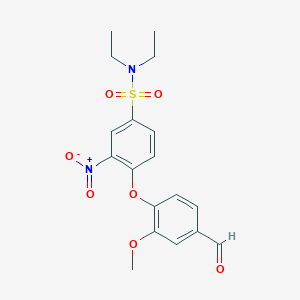
![4-(azepan-1-ylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B3271905.png)

![Imidazo[1,2-a]pyrimidin-7(8h)-one](/img/structure/B3271909.png)
![N-[8-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B3271912.png)
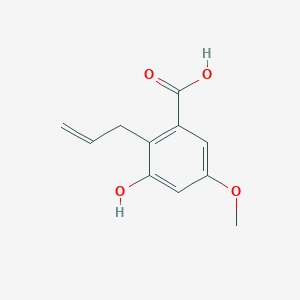
![2-Phenyl-2-[(propan-2-yl)amino]acetic acid](/img/structure/B3271932.png)
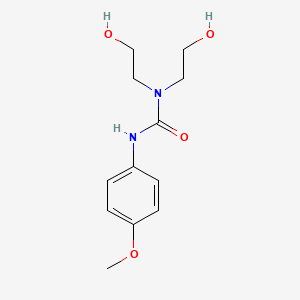
![Pentanoic acid, 4-[(4-hydroxyphenyl)methyl]phenyl ester](/img/structure/B3271944.png)

